Bevenopran - 676500-67-7

Bevenopran

Catalog Number: EVT-261802
CAS Number: 676500-67-7
Molecular Formula: C20H26N4O4
Molecular Weight: 386.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bevenopran is an aromatic ether.
Bevenopran has been used in trials studying the treatment of Renal Impairment and Opioid-Induced Constipation.
Source and Classification

Bevenopran is categorized within several classes of organic compounds, including amides, laxatives, phenyl ethers, pyrans, and pyrazines. It is recognized as a new molecular entity with a CAS number of 676500-67-7 and has various alternative names such as CB-5945, ADL-5945, and MK-2402 .

Synthesis Analysis

Key Synthesis Parameters

  1. Starting Materials: The synthesis likely begins with commercially available precursors that can be transformed through various organic reactions.
  2. Reactions: Common reactions in the synthesis may include:
    • Esterification: To form the ether linkages.
    • Amidation: To introduce the carboxamide functional group.
    • Cyclization: To create the pyrazine ring structure.
  3. Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Molecular Structure Analysis

Bevenopran's molecular structure can be represented by its IUPAC name: 5-[2-methoxy-4-({[2-(oxan-4-yl)ethyl]amino}methyl)phenoxy]pyrazine-2-carboxamide. Its structure features:

Structural Data

  • Molecular Weight: Approximately 386.452 g/mol.
  • 3D Structure: The compound's three-dimensional conformation can be modeled using software that visualizes molecular geometry based on its SMILES notation: COC1=CC(CNCCC2CCOCC2)=CC=C1OC1=CN=C(C=N1)C(N)=O .
Chemical Reactions Analysis

Bevenopran participates in several chemical reactions primarily related to its pharmacological activity:

  1. Receptor Binding: It acts as an antagonist at μ-opioid receptors, preventing endogenous opioids from binding and exerting their effects in the gastrointestinal tract.
  2. Metabolism: The compound undergoes metabolic transformations that may involve oxidation or conjugation, leading to various metabolites that could influence its pharmacokinetics.
Mechanism of Action

Bevenopran functions by selectively antagonizing μ-opioid receptors located in peripheral tissues, particularly within the gastrointestinal system. This action counteracts the constipating effects typically induced by opioid medications.

Mechanistic Details

  • Binding Affinity: The compound binds with high affinity to μ-opioid receptors while having a lesser effect on δ-opioid receptors.
  • Physiological Effects: By blocking these receptors, Bevenopran facilitates gastrointestinal motility and reduces constipation symptoms associated with opioid use .
Applications

Bevenopran was primarily investigated for its potential to treat opioid-induced constipation. Clinical trials aimed to evaluate its efficacy and safety profile in patients experiencing this condition due to opioid therapy.

Research Applications

Though development has ceased, Bevenopran remains a subject of interest in pharmacological research concerning:

  • Opioid receptor modulation.
  • Alternative treatments for gastrointestinal dysfunctions induced by opioid medications.
  • Understanding peripheral opioid receptor dynamics in clinical settings .
Pharmacological Mechanisms of Action

Peripheral μ-Opioid Receptor Antagonism in Gastrointestinal Motility Regulation

Bevenopran exerts its primary gastrointestinal effects through high-affinity competitive antagonism of peripheral μ-opioid receptors (MORs). These receptors are densely expressed throughout the gastrointestinal (GI) tract, particularly on enteric neurons, interstitial cells of Cajal (ICCs), and smooth muscle cells [1] . Activation of MORs by endogenous or exogenous opioids inhibits GI motility via multiple integrated mechanisms:

  • Reduced Neurotransmitter Release: MOR activation suppresses acetylcholine release from excitatory motor neurons in the myenteric plexus, diminishing propulsive contractions. This occurs via inhibition of voltage-gated N-type calcium channels (Ca~v~2.2) and activation of G protein-coupled inwardly rectifying potassium channels (GIRKs), leading to neuronal hyperpolarization [1] [2] [7].
  • Disruption of Pacemaker Activity: ICCs generate rhythmic electrical slow waves (pacemaker activity) coordinating smooth muscle contractions. MOR agonism disrupts this activity, leading to uncoordinated motility [1].
  • Altered Smooth Muscle Function: Direct MOR activation on smooth muscle cells increases muscle tone and non-propulsive phasic contractions (spasms) while decreasing propulsive peristaltic activity. This involves excitation-contraction coupling via L-type voltage-dependent calcium channels (Ca~v~1.2), leading to increased intracellular Ca²⁺ and smooth muscle contraction via myosin light chain kinase activation [1].
  • Inhibition of Secretion: MOR activation reduces epithelial fluid secretion and enhances fluid absorption, contributing to stool hardening and constipation .

Bevenopran functions as a peripherally restricted antagonist designed to selectively block these MOR-mediated inhibitory effects within the GI tract without crossing the blood-brain barrier in significant amounts. This blockade prevents or reverses opioid-induced:

  • Delayed Gastric Emptying (Gastroparesis): By restoring normal gastric pacemaker activity and antral contractility.
  • Reduced Intestinal Propulsion: By antagonizing the inhibition of excitatory neurotransmission and restoring coordinated migrating motor complexes (MMCs).
  • Increased Non-propulsive Motility: By reducing MOR-mediated tonic smooth muscle contraction and spasms.
  • Enhanced Fluid Absorption/Reduced Secretion: By blocking MOR effects on enterocytes [8].

Table 1: μ-Opioid Receptor (MOR) Mediated Effects on Gastrointestinal Layers and Bevenopran Antagonism

GI Layer/Cell TypeEffect of MOR ActivationResult on Motility/FunctionMechanism of Bevenopran Reversal
Myenteric Plexus Neurons↓ Acetylcholine release↓ Propulsive contractionsBlocks MOR, restoring cholinergic neurotransmission
Interstitial Cells of Cajal (ICCs)Disrupted slow wave activityUncoordinated contractionsRestores normal pacemaker activity
Circular Smooth Muscle↑ Tonic contraction; ↑ Non-propulsive phasic contractionsSpasms; Reduced propulsionReduces muscle tone & non-propulsive activity
Longitudinal Smooth MuscleAltered contractilityImpaired peristalsisRestores coordinated contractility
Mucosal Epithelium↓ Fluid secretion; ↑ AbsorptionHarder stools, ConstipationRestores normal secretion/absorption balance

Dual Modulation of δ-Opioid Receptors: Implications for Visceral Pain Pathways

Beyond MOR antagonism, Bevenopran exhibits a complex and nuanced interaction with δ-opioid receptors (DORs). This interaction is characterized by context-dependent modulation rather than simple antagonism or agonism, significantly impacting visceral pain perception [3] [6] [7].

  • Antagonism of DOR-Mediated Pro-Nociceptive Signaling: Under certain conditions, particularly in states of chronic inflammation or sustained opioid exposure, DOR signaling can paradoxically enhance pain transmission. Bevenopran acts as a functional antagonist at these pro-nociceptive DOR pathways. This antagonism likely involves preventing DOR-mediated facilitation of substance P release or sensitization of transient receptor potential vanilloid 1 (TRPV1) channels on primary afferent nerves innervating the gut [3] [6].
  • Potential for Functional Agonism/Positive Allosteric Modulation: Preclinical evidence suggests Bevenopran may act as a biased agonist or positive allosteric modulator at DORs within specific neural circuits involved in endogenous pain inhibition. This is particularly relevant in the descending pain modulatory pathways originating from the rostral ventromedula (RVM) and periaqueductal gray (PAG), which project to the dorsal horn of the spinal cord. Activation of DORs in these pathways can inhibit ascending pain signals, including those arising from the viscera [3] [7]. Bevenopran's potential to enhance this inhibitory signaling contributes to its visceral analgesic effects without central opioid-like euphoria or dependence.
  • Modulation of DOR Trafficking and Heteromerization: Bevenopran influences DOR cell surface expression and its interaction with other receptors. Crucially, Bevenopran may promote DOR-Somatostatin Receptor 4 (SSTR4) heterodimerization. This heterodimer complex exhibits unique signaling properties:
  • Synergistic Inhibition of cAMP/PKA Pathway: Enhanced inhibition of adenylate cyclase, reducing neuronal excitability and neurotransmitter release.
  • Modulation of ERK1/2 Signaling: Altered MAPK pathway activation, impacting neuronal plasticity and inflammatory responses associated with chronic visceral pain.
  • Attenuated Receptor Internalization: Stabilization of DOR at the plasma membrane, potentially prolonging its inhibitory signaling effects and opposing the internalization often seen with chronic MOR activation [6].
  • Impact on Visceral Afferents and Enteric Nerves: DORs are expressed on primary afferent nerve terminals in the gut wall and on intrinsic enteric neurons. Bevenopran's DOR modulation can directly dampen the excitability of these nerves in response to noxious stimuli (e.g., distension, inflammation), reducing the transmission of pain signals via the vagus and splanchnic nerves to the spinal cord and brainstem [3] .

Table 2: Bevenopran's Modulation of δ-Opioid Receptor (DOR) Signaling Pathways in Visceral Pain

DOR Signaling Pathway/LocationEffect of Bevenopran ModulationFunctional Consequence on Visceral Pain
Pro-nociceptive DOR Signaling (e.g., inflamed gut)Antagonism↓ Facilitation of pain transmission (Substance P, TRPV1)
Inhibitory DOR Signaling (Descending pathways - PAG/RVM)Functional Agonism / Positive Modulation↑ Activation of endogenous pain inhibition
DOR-SSTR4 Heterodimer FormationPromotionSynergistic ↓ cAMP/PKA; Modulated ERK1/2; ↓ Internalization
DOR on Primary Visceral AfferentsModulation (Likely Inhibitory)↓ Nociceptor excitability & signal generation
DOR on Enteric NeuronsModulation↓ Transmission of nociceptive signals within ENS

Biased Signaling Profiles in Opioid Receptor Subtype Selectivity

Bevenopran's pharmacological profile is distinguished by receptor subtype selectivity and biased signaling properties, which underpin its targeted therapeutic effects and potentially reduced adverse effect profile compared to non-selective opioids or antagonists [3] [7].

  • Peripheral MOR Selectivity and Low Intrinsic Efficacy: Bevenopran exhibits high affinity and selectivity for MOR over KOR and NOP receptors. Crucially, it acts as a neutral antagonist or very low intrinsic efficacy partial agonist at MOR. This profile is essential for its role in reversing opioid-induced bowel dysfunction (OIBD) without precipitating central withdrawal or significantly blocking central analgesia mediated by MORs in the brain (due to its peripheral restriction). Its binding mode stabilizes MOR conformations that favor G~i/~o protein coupling without recruiting β-arrestin-2 [7].
  • DOR Biased Agonism: As indicated in section 1.2, Bevenopran's interaction with DOR is characterized by biased agonism. It preferentially activates specific downstream signaling pathways over others:
  • G~i/~o Protein Bias: Bevenopran preferentially couples DOR to G~i/~o proteins, leading to strong inhibition of adenylate cyclase and reduced cAMP production. This pathway is associated with neuronal inhibition, reduced neurotransmitter release, and potential anti-nociceptive effects.
  • Minimal β-Arrestin Recruitment: Unlike some full DOR agonists, Bevenopran demonstrates weak recruitment of β-arrestin upon DOR activation. β-arrestin recruitment is often linked to receptor internalization, desensitization, and certain adverse effects like seizures (observed with some DOR agonists). This bias contributes to sustained signaling and potentially a more favorable side effect profile regarding central nervous system effects [3] [6] [7].
  • Differential MAPK Modulation: Bevenopran may induce a distinct pattern of MAP kinase (ERK1/2, p38) phosphorylation compared to conventional DOR agonists. This differential modulation can influence neuronal plasticity, inflammatory responses, and gene expression in ways that promote visceral analgesia and potentially neuroprotection without promoting maladaptive plasticity associated with addiction [6] [7].
  • Functional Selectivity via Receptor Heteromers: Bevenopran's pharmacological effects are significantly influenced by its ability to modulate the formation and signaling of opioid receptor heteromers, particularly the DOR-SSTR4 complex (see 1.2). Activation of the DOR protomer within this heteromer by Bevenopran results in signaling biased towards G~i/~o coupling and ERK activation, while SSTR4 co-activation synergistically inhibits cAMP production. This heteromer-specific signaling is distinct from the signaling profile of monomeric DOR or SSTR4 and contributes uniquely to pain modulation [6].
  • Lack of KOR Activity: Bevenopran shows negligible affinity or functional activity at κ-opioid receptors (KORs). This is pharmacologically advantageous as KOR activation is associated with dysphoria, sedation, and diuresis, effects not desired in a therapy targeting OIBD and visceral pain [3] [7].

Table 3: Biased Signaling Profile of Bevenopran at Opioid Receptors

Receptor SubtypeBinding Affinity/SelectivityIntrinsic EfficacyBiased Signaling ProfilePrimary Functional Outcome
μ-Opioid Receptor (MOR)High affinity & selectivityNeutral antagonist / Very low partial agonistPrefers G~i/~o coupling; Minimal β-arrestin recruitmentReversal of GI motility inhibition without central withdrawal
δ-Opioid Receptor (DOR)Moderate-high affinityModulator / Biased agonistStrong G~i/~o coupling; Weak β-arrestin recruitment; Modulated MAPK (ERK1/2); Promotes DOR-SSTR4 heteromersVisceral analgesia; Anti-nociception; ↓ Pro-nociceptive signaling
κ-Opioid Receptor (KOR)Negligible affinityInactiveN/AAvoidance of dysphoria/sedation
NOP ReceptorNegligible affinityInactiveN/AAvoidance of complex effects (hyperalgesia/analgesia)

Properties

CAS Number

676500-67-7

Product Name

Bevenopran

IUPAC Name

5-[2-methoxy-4-[[2-(oxan-4-yl)ethylamino]methyl]phenoxy]pyrazine-2-carboxamide

Molecular Formula

C20H26N4O4

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C20H26N4O4/c1-26-18-10-15(11-22-7-4-14-5-8-27-9-6-14)2-3-17(18)28-19-13-23-16(12-24-19)20(21)25/h2-3,10,12-14,22H,4-9,11H2,1H3,(H2,21,25)

InChI Key

ZGCYVRNZWGUXNQ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNCCC2CCOCC2)OC3=NC=C(N=C3)C(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

CB-5945, CB5945, CB 5945, ADL-5945, ADL5945, ADL 5945, MK2402, MK 2402, MK-2402,OpRA III; Bevenopran.

Canonical SMILES

COC1=C(C=CC(=C1)CNCCC2CCOCC2)OC3=NC=C(N=C3)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.